

# Spectroscopic Data Analysis of Epoxyquinomicin C: A Technical Guide

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## Compound of Interest

Compound Name: Epoxyquinomicin C

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This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Epoxyquinomicin C**, a naturally occurring antibiotic with anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

## Introduction

**Epoxyquinomicin C** is a member of the epoxyquinone class of natural products, isolated from the culture broth of *Amycolatopsis* sp.[1]. Its structure and biological activity have been primarily elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide summarizes the key spectroscopic data and outlines the general experimental protocols involved in its analysis.

## Spectroscopic Data

The spectroscopic data for **Epoxyquinomicin C** is crucial for its structural confirmation and characterization. The following tables present a summary of the available quantitative data.

## NMR Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Epoxyquinomicin C** were recorded in deuterated methanol ( $\text{CD}_3\text{OD}$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Epoxyquinomicin C** in  $\text{CD}_3\text{OD}$ [2]

Position	$^{13}\text{C}$ Chemical Shift ( $\delta$ )	$^1\text{H}$ Chemical Shift ( $\delta$ ), Multiplicity, (J in Hz)
1	196.8	-
2	129.0	-
3	148.8	7.29 (s)
4	120.4	-
4a	142.2	-
5	58.0	4.65 (d, 4.0)
6	60.2	3.69 (d, 4.0)
7	62.0	3.84 (d, 13.0), 3.75 (d, 13.0)
8	116.7	-
8a	178.9	-
1'	114.2	-
2'	161.4	-
3'	118.0	6.90 (d, 8.0)
4'	133.1	7.37 (t, 8.0)
5'	119.8	6.87 (t, 8.0)
6'	130.3	7.78 (d, 8.0)
C=O	168.1	-

Data obtained from Matsumoto et al., 1997.[2]

## Mass Spectrometry Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) was utilized to determine the molecular formula of **Epoxyquinomicin C**.

Table 2: High-Resolution Mass Spectrometry Data for **Epoxyquinomicin C**[\[2\]](#)

Parameter	Value
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>6</sub>
Molecular Weight	291.26 g/mol
Method	HRFAB-MS

While the exact measured m/z value is not publicly available, the molecular formula was determined to be C<sub>14</sub>H<sub>13</sub>NO<sub>6</sub> based on HRFAB-MS analysis.[\[2\]](#)

## Infrared Spectroscopy Data

The infrared spectrum of **Epoxyquinomicin C** reveals key functional groups present in the molecule.

Table 3: Infrared Spectroscopy Data for **Epoxyquinomicin C**[\[2\]](#)

Functional Group	Absorption Band (cm <sup>-1</sup> )
Amide Carbonyl	1640–1670
Hydroxyl	3430–3450

Data obtained from Matsumoto et al., 1997.[\[2\]](#)

## Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic analysis of **Epoxyquinomicin C**, based on standard practices for natural product characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: JEOL JNM-A500 or JNM-EX400 spectrometers.[\[2\]](#)

#### Sample Preparation:

- A few milligrams of purified **Epoxyquinomicin C** are dissolved in approximately 0.5 mL of deuterated methanol (CD<sub>3</sub>OD).
- The solution is transferred to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Spectroscopy:

- Pulse Program: Standard single-pulse experiment.
- Solvent: CD<sub>3</sub>OD
- Temperature: 25 °C
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-10 ppm

#### <sup>13</sup>C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Solvent: CD<sub>3</sub>OD
- Temperature: 25 °C
- Number of Scans: 1024-4096 (or more, depending on sample concentration)
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

#### 2D NMR Experiments (COSY, HMQC, HMBC):

- Standard pulse programs for COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are

used to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

## High-Resolution Mass Spectrometry (HRFAB-MS)

Objective: To determine the accurate mass and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer equipped with a Fast Atom Bombardment (FAB) source.

Sample Preparation:

- A small amount of **Epoxyquinomicin C** is dissolved in a suitable solvent (e.g., methanol).
- The sample solution is mixed with a matrix (e.g., 3-nitrobenzyl alcohol) on the FAB probe tip.

Data Acquisition:

- Ionization Mode: Positive or negative ion mode is selected based on the compound's properties.
- Mass Analyzer: A double-focusing magnetic sector or time-of-flight (TOF) analyzer is typically used.
- Resolution: Set to a high value (e.g., >10,000) to enable accurate mass measurement.
- Mass Range: Scanned over a range that includes the expected molecular ion.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- KBr Pellet Method:
  - A small amount of **Epoxyquinomicin C** is finely ground with dry potassium bromide (KBr).

- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- Thin Film Method:
  - A solution of **Epoxyquinomicin C** in a volatile solvent is deposited onto a salt plate (e.g., NaCl or KBr).
  - The solvent is allowed to evaporate, leaving a thin film of the compound.

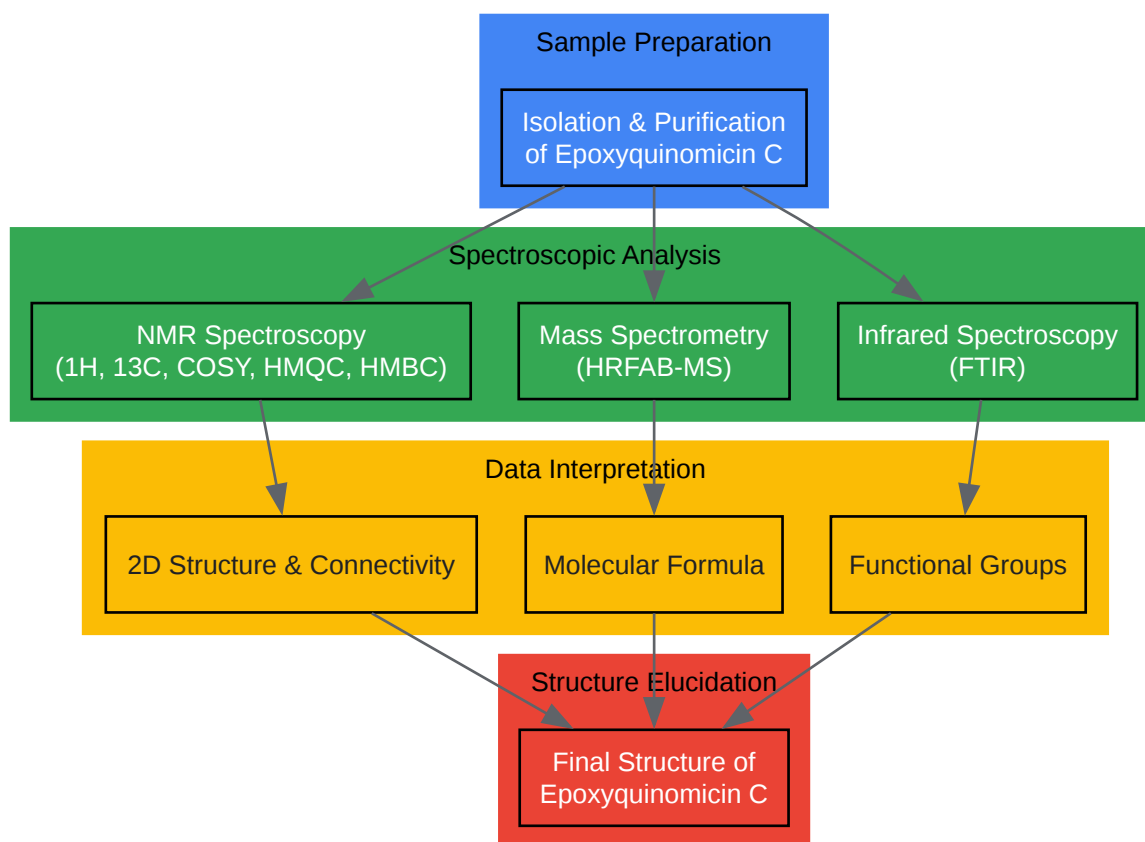
#### Data Acquisition:

- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

## Visualizations

The following diagrams illustrate the chemical structure of **Epoxyquinomicin C** and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of **Epoxyquinomicin C**.



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Caption: General workflow for spectroscopic data analysis.

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## References

- 1. Fourier transform infrared spectroscopy for molecular analysis of microbial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
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